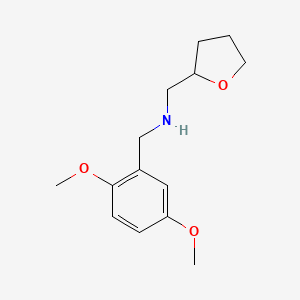

N,N-二甲基-N'-(2,3,4-三甲氧基-苄基)-丙烷-1,3-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

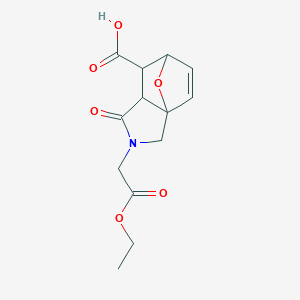

The compound N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine is a Schiff base derivative, which is a class of compounds typically formed by the condensation of an amine with an aldehyde. Although the specific compound is not directly mentioned in the provided papers, the related Schiff base compounds synthesized from 3,4-dimethoxybenzaldehyde share structural similarities and can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of Schiff base compounds related to N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine involves the reaction of an aldehyde with an amine. In the case of the compounds studied in the first paper, 3,4-dimethoxybenzaldehyde was reacted with 2,2-dimethylpropane-1,3-diamine to form a Schiff base hydrate, and with butane-1,4-diamine to form another derivative . The condensation of formaldehyde with propane-1,3-diamine, as described in the second paper, resulted in various oligomeric products, suggesting that the reaction conditions can significantly influence the outcome of the synthesis .

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of an imine group (-C=N-), which is typically coplanar with the adjacent aromatic ring. In the crystal structure of the Schiff base hydrate derived from 3,4-dimethoxybenzaldehyde, the two benzene rings form a dihedral angle, indicating a certain degree of flexibility in the molecular structure . This information can be extrapolated to suggest that the N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine would also exhibit a similar planar imine group and potentially similar dihedral angles between its aromatic rings.

Chemical Reactions Analysis

Schiff bases are known for their ability to participate in various chemical reactions, including but not limited to, coordination with metals, hydrogenation, and further condensation reactions. The oligomeric products formed from the condensation of formaldehyde with propane-1,3-diamine indicate that Schiff bases can polymerize under certain conditions, leading to a range of molecular weights and structures . This reactivity is an important aspect of Schiff bases and would be relevant to the compound of interest as well.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine are not detailed in the provided papers, the properties of related Schiff bases can be inferred. The crystal structure analysis of the Schiff base hydrate reveals the unit cell parameters and space group, which are indicative of the solid-state properties of these compounds . The oligomeric products from the condensation with formaldehyde suggest that the molecular weight and degree of polymerization can vary, which would affect the solubility, melting point, and other physical properties .

科学研究应用

分子相互作用和大气化学

Elm 等人(2016 年)使用计算方法研究了硫酸与二胺(包括丙烷-1,3-二胺)之间的分子相互作用。他们发现二胺由于能够有效稳定硫酸配合物,因此可能在新颗粒在大气中形成的初始步骤中发挥关键作用。这项研究表明,含有仲氨基或较长碳骨架的二胺提供了更有利的反应自由能,表明在大气化学应用中具有显着的潜力 (Elm、Jen、Kurtén 和 Vehkamäki,2016 年)。

缓蚀

Louadi 等人(2017 年)探讨了两种四唑衍生物(包括丙烷-1,3-二胺)在 1.0 M HCl 中对低碳钢的缓蚀性能。他们的研究表明,这些衍生物作为有效的缓蚀剂,其抑制效率遵循特定顺序并主要表现出阴极行为。这表明在保护金属免受腐蚀方面具有潜在的应用 (Louadi、Abrigach、Bouyanzer、Touzani、Assyry、Zarrouk 和 Hammouti,2017 年)。

聚合物合成

Faghihi 等人(2010 年)使用丙烷-1,3-二胺合成了一系列新的聚(酯-酰亚胺),展示了它们在常见有机溶剂中的溶解性和有用的热性能。这些聚合物表现出适度的玻璃化转变温度和高热稳定性,使其适用于需要具有良好热性能和溶解在有机溶剂中的材料的应用 (Faghihi、Shabanian 和 Emamdadi,2010 年)。

属性

IUPAC Name |

N',N'-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-17(2)10-6-9-16-11-12-7-8-13(18-3)15(20-5)14(12)19-4/h7-8,16H,6,9-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCFOTZCGAVWJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=C(C(=C(C=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156338 |

Source

|

| Record name | N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine | |

CAS RN |

626216-54-4 |

Source

|

| Record name | N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)